molecular formula C5H3BrN2O2 B11813722 5-Bromopyridazine-3-carboxylic acid

5-Bromopyridazine-3-carboxylic acid

Cat. No.: B11813722
M. Wt: 202.99 g/mol
InChI Key: GVYJXHPHEMTKMK-UHFFFAOYSA-N
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Description

5-Bromopyridazine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5th position and a carboxylic acid group at the 3rd position of a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazine-3-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromopyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

IUPAC Name

5-bromopyridazine-3-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10)

InChI Key

GVYJXHPHEMTKMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1C(=O)O)Br

Origin of Product

United States

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